molecular formula C18H18ClF2N3O B2925104 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 303091-78-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2925104
CAS No.: 303091-78-3
M. Wt: 365.81
InChI Key: JJNPZDYKBHYPMQ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 2,5-difluorophenyl ring.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-17-11-14(20)4-5-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNPZDYKBHYPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H26ClN3O\text{C}_{21}\text{H}_{26}\text{ClN}_{3}\text{O}

This structure includes a piperazine ring, a chlorophenyl group, and a difluorophenyl acetamide moiety, which contribute to its biological properties.

The mechanism of action for this compound is believed to involve interactions with various neurotransmitter receptors and enzymes. The piperazine moiety is known to influence binding affinity towards serotonin and dopamine receptors, potentially affecting mood and behavior.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives possess comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research utilizing MTT assays revealed that related piperazine derivatives can induce apoptosis in cancer cell lines. For example, some derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that the compound may inhibit tumor growth through multiple pathways .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several piperazine derivatives and evaluated their antimicrobial activity using the tube dilution technique. The results indicated that certain compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : In another investigation, compounds similar to this compound were tested for their anticancer properties. The study found that while some derivatives demonstrated promising activity, they were less effective than established chemotherapeutic agents like 5-fluorouracil .

Data Summary

Activity Type Test Method Results Reference
AntimicrobialTube dilution techniqueSignificant activity compared to standards
AnticancerMTT assayInduced apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Structure Substituents Pharmacological Activity Reference
Target Compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide Piperazine: 3-ClPh; Acetamide: 2,5-diFPh Hypothesized antimicrobial/CNS activity (extrapolated from analogs)
Compound 47 (Ravindra et al.) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Piperazine: benzo[d]thiazol sulfonyl; Acetamide: 3,5-diFPh Antimicrobial (gram-positive bacteria)
Compound 48 (Ravindra et al.) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide Piperazine: benzo[d]thiazol sulfonyl; Acetamide: 3-isopropylphenyl Antimicrobial (gram-positive bacteria)
2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide Phenoxy linker instead of piperazine Phenoxy: 2-Cl; Acetamide: 2,5-diFPh No explicit activity reported; structural simplicity may reduce CNS penetration
N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine: 4-FPh; Acetamide: 2,5-dimethoxyphenyl Piperazine: 4-FPh; Acetamide: 2,5-diOMePh Potential CNS activity (fluorophenyl and methoxy groups common in dopamine/serotonin receptor ligands)

Key Observations

The 2,5-difluorophenyl acetamide moiety is structurally distinct from Ravindra et al.'s 3,5-difluorophenyl (Compound 47) or 3-isopropylphenyl (Compound 48). Fluorine’s electronegativity could influence hydrogen bonding and metabolic stability .

However, the absence of a sulfonyl group (as in Ravindra’s compounds) may alter target binding . The 2,5-difluorophenyl group is also present in 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide (), though the phenoxy linker in the latter may limit CNS penetration compared to piperazine-based analogs .

Physicochemical Properties: Molecular weight and substituent electronegativity differ significantly across analogs. For example, Ravindra’s compounds (e.g., Compound 47, MW ~450–500 g/mol) are heavier than the target compound (estimated MW ~380–400 g/mol), which may affect bioavailability .

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